N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide
説明
特性
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-5-17-12-7-6-11(16-10(2)18)8-13(12)20-9-15(3,4)14(17)19/h6-8H,5,9H2,1-4H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKXQDEYBYYBNMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q. What are the recommended synthetic pathways for N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide?
The synthesis typically involves multi-step reactions, including:
- Condensation : Reacting 5-ethyl-3,3-dimethyl-4-oxo-tetrahydrobenzo[b][1,4]oxazepine derivatives with acetamide precursors under reflux conditions using solvents like dichloromethane or ethanol .
- Purification : High-performance liquid chromatography (HPLC) or column chromatography to isolate the product, with yields optimized by controlling reaction time and temperature .
- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) for structural confirmation .
Q. How can researchers confirm the structural integrity of this compound?
Key methods include:
- ¹H NMR : Analyze proton environments (e.g., ethyl groups at δ 1.2–1.5 ppm, oxazepine ring protons at δ 3.8–4.2 ppm) .
- IR Spectroscopy : Identify carbonyl (C=O) stretching vibrations near 1680–1720 cm⁻¹ and amide (N–H) bands at 3300–3500 cm⁻¹ .
- X-ray crystallography (if crystalline): Resolve spatial arrangement of the benzoxazepine core and acetamide substituents .
Q. What solvents and reaction conditions are optimal for its stability?
- Solvents : Ethanol, dichloromethane, or tetrahydrofuran (THF) due to compatibility with amide and heterocyclic groups .
- Conditions : Inert atmosphere (N₂/Ar) to prevent oxidation, temperatures between 50–80°C for condensation steps, and pH control using triethylamine as a base .
Advanced Research Questions
Q. How can computational methods enhance the design of derivatives with improved bioactivity?
- Quantum Chemical Calculations : Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) influencing receptor binding .
- Molecular Docking : Simulate interactions with biological targets (e.g., vasopressin V2 receptors) to prioritize derivatives for synthesis .
- Reaction Path Search : Apply ICReDD’s computational-experimental feedback loop to optimize reaction conditions and reduce trial-and-error .
Q. What strategies resolve contradictions in biological assay data (e.g., conflicting IC₅₀ values)?
- Dose-Response Validation : Repeat assays with standardized protocols (e.g., fixed DMSO concentrations ≤0.1% to avoid solvent interference) .
- Off-Target Screening : Use panels of related receptors/enzymes to rule out non-specific binding .
- Meta-Analysis : Cross-reference data with structurally similar oxazepine derivatives (e.g., anti-inflammatory analogs in ).
Q. How can structure-activity relationship (SAR) studies be conducted for this compound?
- Core Modifications : Introduce substituents (e.g., halogens, methoxy groups) at the benzoxazepine 8-position to assess impact on potency .
- Pharmacophore Mapping : Identify critical hydrogen bond acceptors (e.g., carbonyl oxygen) using comparative molecular field analysis (CoMFA) .
- In Vivo Correlation : Test analogs in rodent models for pharmacokinetic parameters (e.g., bioavailability, half-life) to link structural features to efficacy .
Q. What advanced techniques characterize its interaction with biological targets?
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to purified proteins .
- Cryo-EM : Resolve compound-receptor complexes at near-atomic resolution for mechanistic insights .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
